molecular formula C7H5Cl2FO B1357687 2,3-Dichloro-6-fluoroanisole CAS No. 1017777-48-8

2,3-Dichloro-6-fluoroanisole

Cat. No.: B1357687
CAS No.: 1017777-48-8
M. Wt: 195.01 g/mol
InChI Key: MXQUAHMSEJQMOE-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-fluoroanisole, also known by its IUPAC name 1,2-dichloro-4-fluoro-3-methoxybenzene, is an aromatic compound with the molecular formula C7H5Cl2FO. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methoxy group attached to a benzene ring. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-fluoroanisole typically involves the halogenation of anisole derivatives. One common method is the electrophilic aromatic substitution reaction where anisole is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dichloro-6-fluoroanisole is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2,3-Dichloroanisole
  • 2,3-Difluoroanisole
  • 2,3-Dichlorofluorobenzene

Comparison: 2,3-Dichloro-6-fluoroanisole is unique due to the combination of chlorine, fluorine, and methoxy groups on the benzene ring. This combination imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of both chlorine and fluorine atoms can enhance its electrophilic substitution reactions, making it more reactive than compounds with only chlorine or fluorine substituents .

Properties

IUPAC Name

1,2-dichloro-4-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQUAHMSEJQMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283749
Record name 1,2-Dichloro-4-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017777-48-8
Record name 1,2-Dichloro-4-fluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017777-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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